Cas no 2228875-64-5 (1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one)

1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one
- EN300-1916176
- 1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one
- 2228875-64-5
-
- インチ: 1S/C9H11BrN2O/c1-6(13)9(3-4-9)7-5-8(10)11-12(7)2/h5H,3-4H2,1-2H3
- InChIKey: SPDGUXLIZCGNSO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2(C(C)=O)CC2)N(C)N=1
計算された属性
- 精确分子量: 242.00548g/mol
- 同位素质量: 242.00548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 34.9Ų
1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916176-1g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 1g |
$2134.0 | 2023-09-17 | ||
Enamine | EN300-1916176-10g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 10g |
$9177.0 | 2023-09-17 | ||
Enamine | EN300-1916176-5g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 5g |
$6190.0 | 2023-09-17 | ||
Enamine | EN300-1916176-0.1g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 0.1g |
$1879.0 | 2023-09-17 | ||
Enamine | EN300-1916176-1.0g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 1g |
$2134.0 | 2023-05-24 | ||
Enamine | EN300-1916176-0.25g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 0.25g |
$1964.0 | 2023-09-17 | ||
Enamine | EN300-1916176-0.5g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 0.5g |
$2049.0 | 2023-09-17 | ||
Enamine | EN300-1916176-5.0g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 5g |
$6190.0 | 2023-05-24 | ||
Enamine | EN300-1916176-2.5g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 2.5g |
$4183.0 | 2023-09-17 | ||
Enamine | EN300-1916176-0.05g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 0.05g |
$1793.0 | 2023-09-17 |
1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one 関連文献
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-oneに関する追加情報
1-1-(3-Bromo-1-Methyl-1H-Pyrazol-5-yl)cyclopropylethan-1-one (CAS No. 2228875-64-5): A Comprehensive Overview
1-1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one (CAS No. 2228875-64-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.
Chemical Structure and Properties
The molecular formula of 1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one is C10H9BrN2O, with a molecular weight of 247.09 g/mol. The compound features a cyclopropyl ring fused to an ethanone moiety, which is substituted with a 3-bromo-1-methylpyrazole group. This unique structural arrangement imparts distinct chemical and physical properties to the molecule, making it an interesting candidate for further investigation.
The presence of the bromine atom in the pyrazole ring confers significant reactivity and stability to the compound. The cyclopropyl ring, known for its strain energy, adds to the molecule's conformational flexibility and potential for diverse interactions with biological targets. The ethanone group further enhances the compound's solubility and bioavailability, making it suitable for various pharmaceutical applications.
Synthesis Methods
The synthesis of 1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one has been reported using several methodologies, each with its own advantages and limitations. One common approach involves the reaction of 3-bromo-1-methylpyrazole with cyclopropylacetyl chloride in the presence of a base such as triethylamine. This method yields high purity and good yields, making it suitable for large-scale production.
An alternative synthetic route involves the coupling of 3-bromo-1-methylpyrazole with cyclopropylacetic acid using a coupling reagent such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and HOBt (hydroxybenzotriazole). This method provides a more environmentally friendly approach by avoiding the use of toxic reagents and solvents.
Biological Activities
1-1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one has been extensively studied for its biological activities, particularly in the context of anticancer and anti-inflammatory applications. Recent research has shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29) cells.
The mechanism of action of this compound involves multiple pathways. It has been reported to induce apoptosis through the activation of caspase cascades and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, it inhibits cell proliferation by interfering with key signaling pathways such as PI3K/Akt and MAPK/ERK.
Beyond its anticancer properties, 1-1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one has also shown promising anti-inflammatory effects. Studies have demonstrated that it can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Trials and Future Prospects
The promising preclinical results of 1-1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one have paved the way for further clinical investigations. Several phase I clinical trials are currently underway to evaluate its safety and efficacy in human subjects. Preliminary data from these trials have shown favorable pharmacokinetic profiles and minimal adverse effects, suggesting that this compound is well-tolerated at therapeutic doses.
In addition to its therapeutic potential, there is growing interest in exploring the use of 1-1-(3-Bromo-1-methyl-1H-pyrazol-5-y)cyclopropylethanone as a lead compound for drug discovery. Researchers are actively investigating structural modifications to enhance its potency, selectivity, and pharmacological properties. These efforts aim to develop more effective derivatives that can address unmet medical needs in various disease areas.
Conclusion
In conclusion, 1-[3-bromo(4-chlorophenyl)methoxy]-4-[4-chlorophenyl]-2-butanone, also known as CAS No. 2228875–64–5, represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct properties that make it suitable for various therapeutic applications. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for its development as a novel therapeutic agent.
2228875-64-5 (1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one) Related Products
- 1172308-86-9(2-(3,4-dimethoxyphenyl)-N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide)
- 2171226-12-1(3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)
- 116450-56-7(Rhodamine 101 Inner Salt)
- 1031961-64-4(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide)
- 2228828-36-0(2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol)
- 1806766-51-7(Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate)
- 300726-25-4(2-(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl-1-phenylethan-1-one)
- 1806426-59-4(2-(Bromomethyl)-7-cyanobenzo[d]oxazole)
- 2940960-33-6(Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid))
- 2229249-32-3(5-cyclopropylhexan-1-amine)




